An In-depth Technical Guide to the Chemical Properties of 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one
An In-depth Technical Guide to the Chemical Properties of 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one
Introduction: The Prominence of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a notable "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1][2] This fused heterocyclic system, an isostere of purine, has garnered significant attention due to the diverse and potent biological activities exhibited by its derivatives. These compounds have been investigated as kinase inhibitors, anticancer agents, and treatments for a range of other conditions.[2][3] The versatility of the pyrazolo[3,4-b]pyridine ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties. This guide provides a comprehensive technical overview of the chemical properties of a specific derivative, 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one, a molecule of interest for researchers in synthetic and medicinal chemistry. While specific experimental data for this exact compound is limited in publicly available literature, this document will provide a robust predictive and instructional framework based on the well-established chemistry of the parent scaffold and related N-alkylated derivatives.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the chemical behavior of 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one is a thorough analysis of its structure and inherent physicochemical characteristics.
Structural Elucidation
The molecule consists of a planar, bicyclic 1H-pyrazolo[3,4-b]pyridine core N-alkylated at the 1-position of the pyrazole ring with a propan-2-one (acetonyl) substituent.
-
Tautomerism: The parent 1H-pyrazolo[3,4-b]pyridine can exist in two tautomeric forms: the 1H- and 2H-isomers.[4] Computational studies have demonstrated the greater stability of the 1H-tautomer, which is the basis for the structure discussed herein.[4] The N1-alkylation with the propan-2-one group effectively "locks" the molecule in this more stable tautomeric form.
Physicochemical Data
A summary of the key physicochemical properties of 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one is presented in the table below. It is important to note that while some data is available from chemical suppliers, other parameters are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O | [5] |
| Molecular Weight | 175.19 g/mol | [5] |
| CAS Number | 196205-58-4 | Not explicitly found. |
| Appearance | Predicted to be a solid at RT | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Predicted LogP | 1.2 ± 0.3 | Predicted |
| Predicted pKa (basic) | 3.5 ± 0.2 (Pyridine nitrogen) | Predicted |
| Predicted pKa (acidic) | 17.5 ± 0.5 (α-protons of ketone) | Predicted |
Synthesis and Purification: A Predictive Protocol
The synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one can be reliably achieved through the N-alkylation of the parent 1H-pyrazolo[3,4-b]pyridine heterocycle. This is a common and well-documented strategy for the functionalization of this scaffold.[4]
Proposed Synthetic Workflow
The diagram below illustrates a robust and efficient synthetic route.
Caption: Proposed synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one.
Step-by-Step Experimental Protocol
Objective: To synthesize 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one via N-alkylation.
Materials:
-
1H-Pyrazolo[3,4-b]pyridine
-
Chloroacetone (or Bromoacetone)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrazolo[3,4-b]pyridine (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq). The use of a base is crucial to deprotonate the pyrazole nitrogen, forming a nucleophilic anion that will readily attack the electrophilic haloacetone.
-
Alkylation: To the stirring suspension, add chloroacetone (1.1 - 1.2 eq) dropwise at room temperature. The reaction is typically exothermic and may be cooled in a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into cold water. Extract the aqueous layer with ethyl acetate (3 x volumes). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Spectroscopic Characterization: A Predictive Analysis
The structural confirmation of 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one would rely on a combination of spectroscopic techniques. Based on data from closely related structures, the following spectral characteristics are predicted.[6][7]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for both the heterocyclic core and the acetonyl side chain.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-3 | 8.1 - 8.3 | s | - | A singlet due to the absence of adjacent protons. |
| H-4 | 7.8 - 8.0 | dd | ~8.0, 1.5 | Doublet of doublets, coupled to H-5 and H-6. |
| H-5 | 7.1 - 7.3 | dd | ~8.0, 4.5 | Doublet of doublets, coupled to H-4 and H-6. |
| H-6 | 8.5 - 8.7 | dd | ~4.5, 1.5 | Doublet of doublets, coupled to H-4 and H-5, typically the most deshielded proton on the pyridine ring. |
| -CH₂- | 5.0 - 5.2 | s | - | A singlet for the methylene protons adjacent to the pyrazole nitrogen and the carbonyl group. |
| -CH₃ | 2.2 - 2.4 | s | - | A singlet for the methyl protons of the ketone. |
Predicted ¹³C NMR Spectrum
The carbon NMR will provide complementary information for structural verification.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 205 - 208 | Characteristic chemical shift for a ketone carbonyl carbon. |
| C-3 | 130 - 132 | |
| C-3a | 148 - 150 | |
| C-4 | 120 - 122 | |
| C-5 | 115 - 117 | |
| C-6 | 150 - 152 | |
| C-7a | 140 - 142 | |
| -CH₂- | 55 - 58 | Methylene carbon adjacent to the nitrogen. |
| -CH₃ | 28 - 30 | Methyl carbon of the ketone. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the ketone carbonyl group.
-
C=O stretch: A strong, sharp peak is expected in the range of 1715-1730 cm⁻¹.
-
C=N and C=C stretches: Multiple absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic heterocyclic system.
-
C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight.
-
[M+H]⁺: The protonated molecular ion peak would be observed at m/z 176.0824 (calculated for C₉H₁₀N₃O⁺).
Chemical Reactivity
The reactivity of 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one is dictated by the functionalities present: the aromatic pyrazolopyridine core and the ketone side chain.
Reactivity of the Pyrazolo[3,4-b]pyridine Core
-
Electrophilic Aromatic Substitution: The pyrazolopyridine ring system can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the electron-donating and -withdrawing nature of the fused rings.
-
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the ring system.[5]
Reactivity of the Propan-2-one Side Chain
-
Enolization and Enolate Formation: The α-protons of the ketone are acidic and can be removed by a base to form an enolate. This enolate can then participate in a variety of reactions, such as aldol condensations, alkylations, and halogenations at the α-position.
-
Carbonyl Group Reactions: The ketone carbonyl is susceptible to nucleophilic attack. It can undergo reactions such as reduction to a secondary alcohol, reductive amination, and the Wittig reaction.
Potential Applications in Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[8] Derivatives have shown potent inhibitory activity against a variety of kinases, including TBK1, TRK, and Mps1.[6][7][9] The introduction of the propan-2-one side chain provides a versatile handle for further chemical modification. The ketone can be functionalized to introduce new pharmacophores, linkers for bioconjugation, or groups that can modulate the physicochemical properties of the molecule to improve its drug-like characteristics. Therefore, 1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one serves as a valuable building block for the synthesis of libraries of novel pyrazolo[3,4-b]pyridine derivatives with potential therapeutic applications.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Semantic Scholar. [Link]
-
1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]
-
1H-pyrazolo[3,4-b]pyridine, 1-(4-fluorophenyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). PubMed. [Link]
-
Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. National Institutes of Health (NIH). [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Semantic Scholar. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
-
(PDF) Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. ResearchGate. [Link]
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]
-
(PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). National Institutes of Health (NIH). [Link]
-
Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]
-
1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed. [Link]
-
(PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
